Quinolin-7-ylmethanamine dihydrochloride
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Overview
Description
Quinolin-7-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-7-ylmethanamine dihydrochloride, can be achieved through several methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, reducing reaction time and energy consumption.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, minimizing environmental impact.
Catalyst Recycling: Using recyclable catalysts such as clay or ionic liquids to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Quinolin-7-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may yield tetrahydroquinoline derivatives .
Scientific Research Applications
Quinolin-7-ylmethanamine dihydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Biological Research: It is used in the study of biological processes and the development of new biochemical assays.
Mechanism of Action
The mechanism of action of Quinolin-7-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Quinolin-7-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
Quinoline: The parent compound, which serves as the basis for many derivatives.
Quinoline N-oxide: An oxidized derivative with different chemical properties.
Tetrahydroquinoline: A reduced derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of the methanamine group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
quinolin-7-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;;/h1-6H,7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXVTPWOILIRAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CN)N=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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